2-Amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group, an ethylsulfanyl group, a phenyl group, and two cyano groups attached to the pyridine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile can be achieved through multiple synthetic routes. One common method involves the nucleophilic substitution of the halogen atom in 2-halopyridines with thiols. Another approach is the S-alkylation of pyridine-2-thiones with alkyl halides .
For instance, the reaction of 4-amino-6-aryl-2-bromopyridine-3,5-dicarbonitriles with thiols in 1,4-dioxane in the presence of triethylamine at 80°C yields 4-amino-6-aryl-2-sulfanylpyridine-3,5-dicarbonitriles . Alternatively, the reaction of 4-amino-6-aryl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles with alkyl iodides at room temperature in DMF in the presence of cesium carbonate also produces the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. The use of catalysts, such as triethylamine or cesium carbonate, and solvents like 1,4-dioxane or DMF, are crucial in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Thiols and alkyl halides are commonly used reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the cyano groups to amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile has been studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties . It has also been investigated as an inhibitor of prion protein replication, which is implicated in infectious prion diseases .
In addition to its biological applications, this compound is used in the synthesis of other heterocyclic compounds and as a building block in organic chemistry. Its unique structure allows for further functionalization, making it valuable in medicinal chemistry and drug discovery .
Mechanism of Action
The mechanism of action of 2-amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines
- 2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines
Uniqueness
Compared to similar compounds, 2-amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethylsulfanyl group, in particular, may enhance its lipophilicity and membrane permeability, contributing to its biological activity .
Properties
IUPAC Name |
2-amino-6-ethylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-2-20-15-12(9-17)13(10-6-4-3-5-7-10)11(8-16)14(18)19-15/h3-7H,2H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQXFJYPLZHVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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